KCNQ2/Q3 Channel Antagonist Potency: Ethyl 4-bromo-3-chloroquinoline-2-carboxylate vs. Reference Inhibitor ML252
Ethyl 4-bromo-3-chloroquinoline-2-carboxylate inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in CHO cells using automated patch clamp electrophysiology [1]. In the same assay platform, the well-characterized KCNQ2/Q3 inhibitor ML252 exhibits an IC₅₀ of 120 nM (0.12 µM) [2], indicating that the target compound matches the potency of a benchmark tool compound. This comparable potency combined with its distinct dihalogenated quinoline scaffold provides a structurally differentiated alternative to the ML252 chemotype for chemical probe development.
ML252 IC₅₀ = 120 nM
| Evidence Dimension | KCNQ2/Q3 channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | ML252: IC₅₀ = 120 nM (0.12 µM) at KCNQ2/Q3 |
| Quantified Difference | Potency equivalence (120 nM vs. 120 nM) |
| Conditions | CHO cells expressing KCNQ2/Q3; automated patch clamp; 3 min incubation [1][2] |
Why This Matters
Demonstrates that the compound achieves potency on par with a recognized KCNQ2/Q3 inhibitor, making it a viable alternative scaffold for programs seeking structural novelty without sacrificing target engagement.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048). IC50 120 nM at KCNQ2/Q3. View Source
- [2] MedChemExpress. ML252. IC50 values: KCNQ2 69 nM, KCNQ2/Q3 0.12 µM (120 nM). View Source
